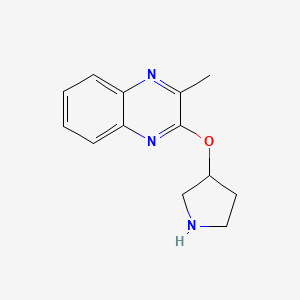

2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-3-yloxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-13(17-10-6-7-14-8-10)16-12-5-3-2-4-11(12)15-9/h2-5,10,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWOFEHJIIXBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC3CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline and Its Structural Analogs

Traditional Organic Synthesis Routes

The synthesis of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline is primarily achieved through well-established organic synthesis reactions. These methods involve the strategic formation of the core quinoxaline (B1680401) ring system followed by functionalization.

Nucleophilic Substitution Reactions in Quinoxaline Chemistry

The quinoxaline ring is an electron-deficient system, making it susceptible to attack by nucleophiles. sapub.org This electrophilic nature is central to the functionalization of the quinoxaline core. Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), are commonly employed to introduce various substituents onto the quinoxaline ring. nih.govrsc.org In many instances, a halogen, such as chlorine, is introduced at the C2 or C3 position to serve as a good leaving group, facilitating substitution by a wide range of nucleophiles. nih.gov The reaction of 2-chloro-3-methylquinoxaline (B189447) with nucleophiles like aromatic amines has been described, forming the basis for creating diverse 2,3-disubstituted quinoxalines. nih.govaun.edu.eg

Condensation Reactions Involving Quinoxaline Precursors and Pyrrolidine (B122466) Derivatives

The most fundamental and widely used method for constructing the quinoxaline scaffold itself is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. nih.govchim.itnih.gov This versatile reaction allows for the preparation of a vast array of substituted quinoxalines. sapub.orgnih.govrsc.org For instance, the synthesis of 2-methyl-quinoxaline can be achieved through the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde. sapub.org While the pyrrolidine moiety is typically introduced in a subsequent step, multi-component or tandem reactions that involve cyclocondensation are a cornerstone of quinoxaline chemistry. nih.govmdpi.com

Multi-step Synthetic Sequences

The targeted synthesis of this compound generally follows a logical multi-step sequence, starting from readily available precursors.

A common and efficient pathway to the target compound begins with the synthesis of the key intermediate, 2-chloro-3-methylquinoxaline. nih.gov This process involves two main steps:

Condensation: The initial step is the condensation of o-phenylenediamine with ethyl pyruvate. This reaction typically occurs in a solvent like n-butanol upon heating and yields 3-methylquinoxalin-2(1H)-one (which exists in tautomeric equilibrium with 2-hydroxy-3-methylquinoxaline). nih.govnih.gov

Chlorination: The resulting 3-methylquinoxalin-2(1H)-one is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux. nih.gov This converts the hydroxyl/oxo group into a chloro group, yielding 2-chloro-3-methylquinoxaline. nih.govnih.gov This chloro-derivative is a versatile precursor for further functionalization. mdpi.com

With the 2-chloro-3-methylquinoxaline intermediate in hand, the final step is the introduction of the pyrrolidin-3-yloxy group. This is accomplished via a nucleophilic aromatic substitution reaction where the oxygen atom of pyrrolidin-3-ol acts as the nucleophile.

The reaction involves treating 2-chloro-3-methylquinoxaline with pyrrolidin-3-ol in the presence of a suitable base. The base deprotonates the hydroxyl group of pyrrolidin-3-ol, forming a more potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom at the C2 position of the quinoxaline ring, displacing the chloride leaving group to form the desired ether linkage. nih.govnih.govmdpi.com This method of replacing a chlorine atom with an ether linkage is a documented strategy in quinoxaline chemistry. nih.gov For example, a similar reaction between 2-chloro-3-methylquinoxaline and 4-hydroxybenzaldehyde (B117250) is used to synthesize 4-(2-methylquinoxalin-3-yloxy)benzaldehyde. nih.govmdpi.com

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. The synthesis of quinoxaline derivatives has benefited from these advancements. Modern strategies focus on reducing the use of harsh reagents, minimizing waste, and improving reaction efficiency through the use of novel catalysts and energy sources. mdpi.combenthamdirect.com

Research into "green" chemistry has demonstrated the use of catalysts such as bentonite (B74815) clay K-10 for quinoxaline synthesis at room temperature. mdpi.com Other advanced catalytic systems include magnetically recyclable nanoparticles and ionic liquids, which facilitate easy catalyst recovery and reuse, often in aqueous media. chim.itnih.gov Furthermore, alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate condensation reactions, often leading to higher yields in shorter reaction times. nih.govnih.gov Mechanochemical activation, which involves performing reactions by grinding solids together with minimal or no solvent, represents another frontier in the sustainable synthesis of heterocyclic compounds, including quinazoline (B50416) derivatives which are structurally related to quinoxalines. mdpi.com While these advanced methods have not been specifically detailed for this compound, they represent the current direction of research for the synthesis of the broader quinoxaline class. rsc.org

1 Green Chemistry Principles in Quinoxaline Synthesis

The integration of green chemistry is revolutionizing the synthesis of quinoxaline derivatives. This approach focuses on developing environmentally benign pathways that are both efficient and sustainable, moving away from traditional methods that often involve hazardous reagents and significant energy input. Key advancements include the use of safer solvent systems and innovative catalytic processes that enhance reaction yields and selectivity while minimizing environmental impact.

1 Environmentally Benign Solvent Systems (e.g., Ethanol, Water)

The use of green solvents, particularly water and ethanol, is a cornerstone of sustainable quinoxaline synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Research has shown that condensation reactions to form quinoxaline derivatives can be effectively carried out in aqueous media. For instance, the synthesis of quinazolinone derivatives, a related class of nitrogen-containing heterocycles, has been successfully achieved in water through microwave-assisted iron-catalyzed cyclization rsc.org. This method highlights the potential for water to replace volatile and hazardous organic solvents.

2 Catalytic Systems (e.g., Organocatalysts, Metal-Free, Heterogeneous Catalysts)

The development of advanced catalytic systems is another key aspect of green quinoxaline synthesis, offering high efficiency and the potential for catalyst recycling.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture and allowing for reuse. A notable example is the use of alumina-supported heteropolyoxometalates (like AlCuMoVP and AlFeMoVP) for synthesizing quinoxalines at room temperature. nih.gov These solid acid catalysts replace corrosive and polluting liquid acids like sulfuric or hydrochloric acid. nih.gov The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds in the presence of these catalysts in toluene (B28343) yields quinoxaline derivatives with high selectivity and yields of up to 92%. nih.gov

Metal-Free Catalysis: To avoid the environmental and economic issues associated with heavy metals, metal-free catalytic systems are being developed. One such approach involves the use of oxygen as the oxidant, catalyzed by 55% hydroiodic acid (HI), for the one-pot synthesis of 2,2′-biquinoline derivatives from aromatic amines rsc.org. This method proceeds through a free radical cascade cyclization pathway and represents a significant step towards more sustainable chemical production rsc.org.

Iron-Catalyzed Reactions: Iron is an abundant, inexpensive, and relatively non-toxic metal, making it an attractive catalyst for green synthesis. An iron-catalyzed one-pot synthesis of quinoxalines has been developed using a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols nih.gov. This process is highly atom-efficient, with water being the only byproduct, and eliminates the need for external oxidants or reductants nih.gov.

The following table summarizes various catalytic systems used in the synthesis of quinoxaline analogs.

Interactive Data Table: Catalytic Systems for Quinoxaline Synthesis| Catalyst System | Reactants | Solvent | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alumina-supported heteropolyoxometalates | o-Phenylenediamines, 1,2-Dicarbonyls | Toluene | Reusable, Room temperature, High selectivity | 80-92 | nih.gov |

| Iron Complex (Knölker complex) | 2-Nitroanilines, Vicinal diols | Not specified | One-pot, No external redox agents, Atom efficient | 49-98 | nih.gov |

| 55% HI (Metal-free) | Aromatic amines | Not specified | One-pot, Uses oxygen as oxidant, Metal-free | Not specified | rsc.org |

2 Accelerated Synthesis Techniques

To reduce reaction times and energy consumption, accelerated synthesis techniques like microwave-assisted synthesis and ultrasound irradiation are increasingly being employed for the production of quinoxaline and its analogs.

1 Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

The synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines has been efficiently achieved using microwave-assisted iron-catalyzed cyclization in water rsc.org. This green method provides moderate to high yields even with less reactive substrates rsc.org. Similarly, the preparation of 2-quinoxalinone-3-hydrazone derivatives is significantly expedited by microwave irradiation nih.gov. Another sophisticated example is a tandem oxidative amidation-deprotection-cyclization sequence for producing quinoxalinones, where a selenium dioxide-mediated oxidative amidation step is carried out under microwave irradiation to generate α-keto amides, which then cyclize to form the desired products researchgate.net.

Interactive Data Table: Microwave-Assisted Synthesis of Quinoxaline Analogs

| Product Type | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Quinazolinone derivatives | 2-Halobenzoic acids, Amidines | Water | Iron-catalyzed, Green solvent | rsc.org |

| 2-Quinoxalinone-3-hydrazone derivatives | Not specified | Ethanol | Efficient synthesis | nih.gov |

| Quinoxalinones | Arylglyoxals, Secondary amines | Not specified | One-pot, two-step tandem reaction | researchgate.net |

2 Ultrasound Irradiation Methods

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to dramatically reduced reaction times and improved yields under milder conditions than conventional methods. While specific applications to this compound are not detailed, the utility of this method is demonstrated in the synthesis of related heterocyclic systems.

For example, the synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine, another nitrogen-containing heterocyclic system, has been successfully achieved using ultrasound researchgate.net. This clean and simple protocol offers excellent yields (70–92%) under mild conditions researchgate.net. Another study reports a fast and simple preparation of phenylamino-1,4-naphthoquinones by reacting naphthoquinone and anilines under ultrasound irradiation, resulting in good yields and shorter reaction times compared to conventional heating researchgate.net. These examples underscore the potential of ultrasound irradiation as a green and efficient technique applicable to the synthesis of a wide range of heterocyclic compounds, including quinoxaline derivatives.

3 One-Pot and Cascade Reactions

Several one-pot methodologies have been developed for the synthesis of the quinoxaline core. An iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols proceeds via a transfer hydrogenative condensation, showcasing high atom economy nih.gov. Another efficient method is the one-pot, two-step, cyanide-mediated synthesis of 2-aminoquinoxalines from ortho-phenylenediamines and aldehydes under aerobic conditions nih.gov.

Cascade reactions are also prominent. For instance, a tandem oxidative amidation-deprotection-cyclization sequence has been used to synthesize quinoxalinones. This process begins with a microwave-assisted oxidative amidation, followed by an acid-promoted cyclization to yield the final product in a one-pot, two-step fashion researchgate.net. These streamlined synthetic routes offer significant advantages in terms of efficiency and sustainability for producing quinoxaline-based compounds.

One-Pot and Cascade Reactions

Radical Addition-Cyclization Mechanisms

The construction of the quinoxaline scaffold and the introduction of substituents through radical pathways offer a powerful and versatile synthetic strategy. While direct synthesis of this compound via a radical addition-cyclization has not been extensively documented, a plausible pathway can be proposed based on established principles of radical chemistry and known reactions of related heterocyclic systems.

A hypothetical radical-based approach could involve the generation of a pyrrolidin-3-oxyl radical, which would then undergo an addition to a suitably activated quinoxaline precursor. The key challenge in this approach is the generation and subsequent reaction of the oxygen-centered radical.

Proposed Radical Pathway:

A potential strategy could involve the photocatalytic generation of a pyrrolidin-3-oxyl radical from a precursor such as N-hydroxy-pyrrolidin-3-yl phthalimide. This radical could then, in principle, add to a 2-methyl-3-haloquinoxaline. However, the reactivity of such intermediates would need to be carefully controlled to favor the desired C-O bond formation over other potential side reactions.

Visible-light photocatalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govacs.org This methodology could be explored for the generation of the requisite pyrrolidin-3-oxyl radical. The subsequent addition to the quinoxaline core would likely proceed via a single electron transfer (SET) mechanism, followed by radical-radical coupling or a similar termination step to afford the final product.

Research into the functionalization of quinoxalin-2(1H)-ones has demonstrated the feasibility of radical additions at the C3 position. thieme-connect.com These reactions, however, typically involve the formation of C-C bonds. The development of efficient intermolecular radical C-O bond-forming reactions with quinoxaline systems remains an area for further investigation. General methods for aryl ether synthesis via radical cross-coupling reactions have been developed and could potentially be adapted for this purpose. organic-chemistry.org

Domino Reaction Approaches

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to the synthesis of complex molecules like quinoxalines in a single operation without the isolation of intermediates. nih.gov The most common and well-established domino approach for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. slideshare.net

This strategy can be adapted for the synthesis of structural analogs of this compound. A key starting material for such a synthesis would be an α-keto ether, which would provide the necessary methyl and alkoxy groups at the 2- and 3-positions of the resulting quinoxaline.

General Domino Synthesis of 2,3-Disubstituted Quinoxalines:

The reaction of an o-phenylenediamine with an appropriate α-dicarbonyl compound, such as an α-keto ether, typically proceeds under acidic or thermal conditions to yield the corresponding quinoxaline. This condensation involves the sequential formation of two imine bonds followed by an intramolecular cyclization and subsequent aromatization.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| o-Phenylenediamine | α-Keto ether | 2-Methyl-3-alkoxyquinoxaline | Acid catalyst (e.g., acetic acid), heat |

| Substituted o-phenylenediamine | α-Keto ether | Substituted 2-methyl-3-alkoxyquinoxaline | Various catalysts and conditions |

Several variations of this domino reaction have been developed to improve yields and expand the substrate scope. For instance, the use of various catalysts can facilitate the reaction under milder conditions. The synthesis of 2,3-disubstituted quinoxalines has been reported using terminal alkynes and o-phenylenediamines, although this typically leads to different substitution patterns. researchgate.net

The synthesis of asymmetrically substituted 2,3-disubstituted quinoxalines can be achieved by carefully selecting the starting materials. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with different nucleophiles sequentially allows for the controlled introduction of various substituents at the 2- and 3-positions. udayton.edu This approach could be envisioned for the synthesis of the target compound by first reacting 2,3-dichloroquinoxaline with a methylating agent, followed by nucleophilic substitution with 3-hydroxypyrrolidine.

Recent advances in domino reactions have also explored the use of α-ketothioesters in cyclocondensation reactions with o-phenylenediamines, leading to the formation of 2-acylbenzimidazoles, showcasing the versatility of these approaches. rsc.orgresearchgate.netbohrium.com

Structural Modulations and Structure Activity Relationship Sar / Structure Target Relationship Str of 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline Derivatives

Systematic Structural Variation and Biological Activity Profiles

The structure-activity relationship (SAR) for derivatives of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline is determined by the interplay of its three main components: the quinoxaline (B1680401) ring, the pyrrolidin-3-yloxy moiety, and the ether linkage. Systematic variation of each part provides insights into the molecular features crucial for biological interactions.

The electronic and steric nature of substituents on the quinoxaline ring system profoundly impacts the biological activity of its derivatives. The positions available for substitution on the benzene (B151609) portion of the ring (C5, C6, C7, and C8) and the pyrazine (B50134) ring (C2) allow for fine-tuning of the molecule's properties.

Research on various quinoxaline derivatives has established several key SAR principles:

Electronic Effects: The introduction of electron-withdrawing groups versus electron-releasing groups can drastically alter activity. For instance, in some anticancer quinoxalines, replacing an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing chloro (Cl) group was found to decrease activity. mdpi.com Conversely, studies on certain antimicrobial quinoxalines have shown that a fluorine atom at the C7 position can enhance potency. researchgate.net

Positional Isomerism: The specific placement of a substituent is critical. A nitro group (NO₂) at the C7 position of the quinoxaline nucleus was reported to decrease the anticancer activity of some derivatives. mdpi.com Similarly, for certain immunomodulatory quinoxalines, a methyl group at the C8 position had a negligible effect on activity, whereas substitution at the C9 position (in a related fused system) compromised the antagonistic effect. nih.gov

| Substituent | Position | Observed Effect | Compound Class Studied | Citation |

|---|---|---|---|---|

| Chloro (Cl) | - | Decreased anticancer activity compared to OCH₃ | Anticancer quinoxalines | mdpi.com |

| Nitro (NO₂) | 7 | Decreased anticancer activity | Anticancer quinoxalines | mdpi.com |

| Fluorine (F) | 7 | Enhanced antimicrobial activity | Antimicrobial quinoxalines | researchgate.net |

| Chlorine (Cl) | 7 | Enhanced antimicrobial activity | Antimicrobial quinoxalines | researchgate.net |

| Various | 2 | Modulated antimicrobial potency | 3-(pyrrolidin-1-yl)quinoxalines | researchgate.netelsevier.com |

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle prized in drug design for its non-planar, flexible nature. nih.gov This flexibility, often described as "pseudorotation," allows it to adopt various conformations (puckers), which can be crucial for optimal binding to a biological target. nih.gov

The steric and conformational properties of the pyrrolidin-3-yloxy group in the title compound are critical for its biological profile. The spatial arrangement of the pyrrolidine ring and any substituents it may carry can dictate the binding mode and affinity for enantioselective proteins. nih.gov The puckering of the ring is influenced by inductive and stereoelectronic factors, which in turn affect pharmacological efficacy. nih.gov In related quinoxaline antibiotics that bind to DNA, the conformation of the peptide side-chain, which is analogous in function to the pyrrolidin-3-yloxy moiety, is a key determinant of binding specificity. nih.gov Therefore, the ability of the pyrrolidine ring to present the ether oxygen and the rest of the quinoxaline scaffold in a specific three-dimensional orientation is likely essential for its molecular interactions.

Hydrogen Bonding: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a target protein. This capability is fundamental to the biological activity of many ether-containing drugs.

Conformational Influence: The C-O-C bond angle and the rotational freedom around the C-O bonds influence the relative orientation of the quinoxaline and pyrrolidine rings. This conformational freedom allows the molecule to adopt a low-energy conformation that is complementary to the binding site. In docking studies of benzyloxyquinoxaline derivatives, the ether linkage was shown to be pivotal in positioning the aromatic rings correctly within the binding pocket of an enzyme to engage in key interactions. mdpi.com

Synthetic Accessibility: The ether linkage provides a synthetically tractable connection point. In the synthesis of related quinoxaline derivatives, the chlorine at the C2 or C3 position is often displaced by an alcohol via a nucleophilic substitution reaction to form an ether bond, demonstrating its utility in molecular construction. nih.gov Studies on 2-chloro-3-methylquinoxaline (B189447) showed it could be reacted with p-aminophenol to yield an ether-linked product, highlighting this synthetic strategy. nih.gov

Stereochemistry is a critical aspect of the SAR for this class of compounds, originating from the chiral center at the C3 position of the pyrrolidine ring. The (R) and (S) enantiomers of this compound can exhibit significantly different biological activities, potencies, and metabolic profiles.

This enantioselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. The differential interaction of enantiomers with a target is a well-established principle in pharmacology. For example, a study on a quinoxaline antibiotic derivative showed that changing the stereochemistry from a D-serine to an L-serine residue resulted in a near-complete loss of DNA binding affinity, underscoring the importance of precise stereochemical configuration. nih.gov The pyrrolidine scaffold itself is a major source of stereogenicity, and the spatial orientation of its substituents is known to lead to distinct biological profiles by altering the binding mode to target proteins. nih.gov Therefore, the separation and independent biological evaluation of the (R) and (S) enantiomers are essential to fully elucidate the SAR and identify the more active or safer eutomer.

Comparative SAR Studies with Related Quinoxaline and Pyrrolo-Quinoxaline Scaffolds

Comparing the SAR of this compound derivatives with related scaffolds provides a broader context for understanding its therapeutic potential. Key comparisons can be made with fused systems like pyrrolo[1,2-a]quinoxalines and with derivatives where the pyrrolidine linkage is different.

Pyrrolo[1,2-a]quinoxalines represent a more rigid, fused-ring system where the pyrrolidine ring is directly incorporated into the quinoxaline core. SAR studies on these fused derivatives have identified them as potent activators of the Sirt6 enzyme. nih.govutmb.edu Research on this scaffold revealed that replacing a nitrogen atom in the quinoxaline portion with an oxygen atom diminished activity, and opening the pyrrolidine ring to remove the conformational constraint rendered the compound inactive. nih.gov This highlights the importance of the tricyclic architecture for activity in that specific series, contrasting with the more flexible, non-fused structure of this compound. The flexible nature of the latter might allow it to bind to a different set of biological targets compared to its rigid, fused counterparts.

The point of attachment and the type of linker for the pyrrolidine ring are critical variables. The title compound features a C3-ether linkage. Comparative analysis with derivatives having different linkages reveals important SAR insights.

Pyrrolidin-1-yl linkage: A series of 3-(pyrrolidin-1-yl)quinoxaline derivatives, where the pyrrolidine is attached via its nitrogen atom to the C3 position of the quinoxaline, has been synthesized. researchgate.netelsevier.com These compounds demonstrated good to potent antimicrobial activity, indicating that a direct C-N linkage at this position is a viable strategy for generating bioactive molecules. researchgate.netelsevier.com

Sulfonyl linkage: In other examples, a pyrrolidine ring has been attached to the C6 position of the quinoxaline core through a sulfonyl group (-SO₂-), creating 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione. researchgate.net The biological activity of these compounds was evaluated for antidiabetic and anti-Alzheimer's properties, showing that both the linkage type and position dramatically alter the therapeutic application. researchgate.net

This comparison demonstrates that the pyrrolidine moiety is a versatile functional group, but its biological effect is highly dependent on how and where it is connected to the quinoxaline scaffold. The 3-oxy linkage in this compound provides a distinct profile of flexibility, hydrogen bonding capability, and stereochemical presentation compared to direct nitrogen or sulfonyl linkages at other positions.

| Linkage Type | Attachment Point | Example Scaffold | Reported Biological Activity | Citation |

|---|---|---|---|---|

| Pyrrolidin-3-yloxy | C3 | This compound | (Subject of this article) | - |

| Pyrrolidin-1-yl | C3 | 3-(pyrrolidin-1-yl)quinoxaline | Antimicrobial | researchgate.netelsevier.com |

| Pyrrolidin-1-ylsulfonyl | C6 | 6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Antidiabetic, Anti-Alzheimer's | researchgate.net |

Comparison with Other Heterocyclic Fusions (e.g., Pyrrolo[1,2-α]quinoxalines,nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalines)

The exploration of the quinoxaline scaffold is not limited to simple substitutions; fusing additional heterocyclic rings to the core structure creates entirely new chemical entities with distinct properties and biological activities. Comparing the SAR of 2-substituted quinoxalines with fused systems like pyrrolo[1,2-α]quinoxalines and nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalines provides valuable insights into how the architecture of the molecule influences its interactions with biological targets.

Pyrrolo[1,2-a]quinoxalines represent another important class of fused quinoxaline derivatives. These have been developed as potent and selective activators of Sirtuin 6 (Sirt6), an enzyme implicated in cellular processes like metabolism, DNA repair, and inflammation. nih.gov SAR studies on this scaffold focused on introducing a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the core structure. nih.gov This led to the identification of derivatives with improved efficacy and low cytotoxicity. nih.gov Docking studies suggested that a protonated nitrogen on the side chain could form favorable π-cation interactions with key amino acid residues (specifically Trp188) in the Sirt6 binding pocket, stabilizing the compound-enzyme complex. nih.gov

The table below summarizes the key aspects of these different quinoxaline-based scaffolds.

| Scaffold | Target/Application | Key SAR Insights | Ref |

| nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline | Anticancer (Melanoma) | Introduction of an extra nitrogen atom in the fused ring modifies physicochemical properties. Substituents at positions 1 and 8 are critical for activity. | nih.govnih.gov |

| Pyrrolo[1,2-a]quinoxaline (B1220188) | Sirt6 Activation | A hydrophilic side chain at the 2-position of a 3-pyridyl substituent enhances potency. π-cation interactions are important for binding. | nih.gov |

| Quinoxaline (general) | Anticancer (Pancreatic) | For certain series, a urea (B33335) linkage and specific substitutions (e.g., N-methyl pyrazole) can significantly improve the inhibition of NF-κB activity. | nih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry offers powerful tools to rationalize experimental SAR data and to prospectively design new molecules with enhanced activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) to predict the activity of new, untested compounds. researchgate.net

For scaffolds related to the subject compound, QSAR studies have been successfully applied. For instance, 3D-QSAR models have been developed for a series of pyrrolidine derivatives acting as Mcl-1 inhibitors, an important target in cancer therapy. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generated statistically robust results (e.g., CoMFA Q² = 0.689, R²pred = 0.986) that could reliably predict the inhibitory activity of new compounds. nih.gov The output of these models is often visualized as contour maps, which highlight regions around the molecule where, for example, bulky groups (steric fields) or electronegative groups (electrostatic fields) would be favorable or unfavorable for activity. nih.gov

Similarly, QSAR studies on quinoline (B57606) derivatives for antimalarial activity have been performed. researchgate.netmdpi.com In one study on 63 quinoxaline derivatives, an atom-based 3D-QSAR model was developed that showed good predictive power (Q² = 0.6409), enabling the researchers to understand the structural requirements for antimalarial action. researchgate.net These models serve as a powerful guide for lead optimization, reducing the time and cost associated with synthesizing and testing new derivatives. mdpi.com

The table below shows an example of statistical parameters from a QSAR study on related heterocyclic compounds, illustrating the robustness of the models.

| Model Type | Q² (Cross-validated R²) | R² (Non-validated R²) | R²pred (External Validation) | Application | Ref |

| CoMFA | 0.689 | 0.999 | 0.986 | Pyrrolidine Mcl-1 Inhibitors | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | Pyrrolidine Mcl-1 Inhibitors | nih.gov |

| 3D-QSAR | 0.6409 | 0.9446 | - | Antimalarial Quinoxalines | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another crucial ligand-based design strategy. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov

This approach is particularly useful when the 3D structure of the target protein is unknown. By aligning a set of active molecules and identifying their common chemical features, a hypothesis, or pharmacophore model, can be generated. nih.gov This model then serves as a 3D query to screen virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov

For example, a pharmacophore model was developed for quinolone-based inhibitors of DNA gyrase, a key bacterial enzyme. nih.gov The model identified essential features for activity, which could then be used to guide the design of novel antibacterial agents. In another study focused on antimalarial quinoxaline derivatives, a pharmacophore model was developed alongside a 3D-QSAR model to provide a comprehensive understanding of the structural requirements for inhibiting the Plasmodium falciparum cyclin-dependent protein kinase (Pfmrk). researchgate.net This model consisted of two hydrogen bond acceptor features and two hydrophobic sites, providing a clear blueprint for designing new inhibitors. researchgate.net

The key features of a representative pharmacophore model are summarized below.

| Model Features | Target/Application | Key Insights | Ref |

| 2 Hydrogen Bond Acceptors, 2 Hydrophobic Sites (one aromatic) | Antimalarial (P. falciparum CDK) | Provides a 3D map of essential interactions needed for kinase inhibition. | researchgate.net |

| 2 Hydrogen Bond Acceptors, Hydrophobic & Cationic Features | Triple Uptake Inhibitors | A 'folded' conformation and specific distances between features were found to be crucial for balanced activity at DAT, SERT, and NET. | nih.gov |

By applying these computational techniques to derivatives of this compound, researchers can accelerate the discovery of new drug candidates by focusing synthetic efforts on compounds with a higher probability of success.

Molecular Interactions and Mechanistic Biology of 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline Analogs

Theoretical and In Silico Investigations of Target Binding

Computational studies, including molecular docking and dynamics simulations, have been instrumental in predicting and analyzing the binding of quinoxaline (B1680401) analogs to a wide array of biological targets. These in silico methods offer a high-resolution view of the molecular interactions that govern the affinity and specificity of these compounds.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands like quinoxaline derivatives fit into the binding sites of proteins.

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer. Molecular docking studies have provided insights into their binding mechanisms. For instance, simulations of 2-piperazinyl quinoxaline derivatives with the c-Kit tyrosine kinase receptor have shown that these compounds can fit within the catalytic cavity. nih.govrsc.org Similarly, in the pursuit of dual-target inhibitors for PI3K/AKT-driven tumors, docking studies have been employed to design compounds that can simultaneously target casein kinase 2 (CK2) and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov These studies help identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-kinase complex. nih.gov

Table 1: Molecular Docking of Quinoxaline Analogs with Kinase Targets

| Compound Class | Target Kinase | Key Interactions/Observations |

|---|---|---|

| 2-piperazinyl quinoxaline derivatives | c-Kit tyrosine kinase | Compounds can be wrapped in the catalytic cavity of the receptor. nih.govrsc.org |

The quinoxaline scaffold is a key feature in inhibitors of various enzymes. Docking studies on fluoroquinolines, which share structural similarities with quinoxaline derivatives, have demonstrated significant binding affinity with human DNA topoisomerase II. nih.gov These studies revealed that compounds like ofloxacin (B1677185) and levofloxacin (B1675101) form hydrogen bonds with key residues such as ASP479 and SER480, with binding energies of -11.8 kcal/mol and -11.78 kcal/mol, respectively. nih.gov Furthermore, certain 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking simulations for these compounds help to rationalize their inhibitory activity and guide the synthesis of more potent analogs. nih.gov

Table 2: Molecular Docking of Quinoxaline Analogs with Enzyme Targets

| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Fluoroquinolines | Human Topoisomerase II b | -11.8 (Ofloxacin) | ASP479, SER480 nih.gov |

| Fluoroquinolines | Human Topoisomerase II b | -11.78 (Levofloxacin) | ASP479, SER480 nih.gov |

Quinoxaline analogs have also been investigated as modulators of various receptors. The G protein-coupled estrogen receptor (GPER) has been a target for ligands designed through docking simulations, leading to the identification of selective agonists and antagonists. nih.gov For instance, the binding mode of the GPER antagonist MIBE was found to conserve some of the main interactions observed with other known ligands. nih.gov In the realm of ionotropic glutamate (B1630785) receptors, analogs have been computationally evaluated for their binding to AMPA and kainate (GluK1) receptors. unisi.it Docking studies and subsequent binding energy calculations (MM/GBSA) have helped to rationalize the observed binding affinities and differentiate between binding modes at GluK1 and GluK3 subtypes. unisi.it These computational models are crucial for understanding the structural requirements for receptor interaction and selectivity. unisi.it

Table 3: Molecular Docking of Quinoxaline Analogs with Receptor Targets

| Compound Class | Target Receptor | Key Interactions/Observations |

|---|---|---|

| Pyrimidinedione Analogs | GluK1, GluK3 | Pyrimidinedione system projects toward key residues (e.g., Glu441, Ser741 in GluK1). unisi.it |

| Various Scaffolds | GPER | Docking used to identify selective agonists (e.g., G-1) and antagonists (e.g., MIBE). nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time. nih.govrsc.org MD simulations have been applied to quinoxaline derivatives to validate docking results and further explore binding mechanisms. nih.govrsc.org These simulations can confirm that a ligand remains stably bound within the active site of its target, such as the c-Kit tyrosine kinase receptor. nih.govrsc.org Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different protein regions upon ligand binding. researchgate.net For instance, MD simulations have been used to confirm the stable binding interaction between chlorogenic acid and the GluA1 subunit of the AMPA receptor. nih.gov

Protein-Ligand Interaction Fingerprints Analysis

Protein-ligand interaction fingerprint (PLIF) or interaction fingerprint (IFP) analysis is a method used to systematically characterize and compare protein-ligand binding modes. nih.govnih.gov This approach converts the three-dimensional structural information of a protein-ligand complex into a one-dimensional bit string or vector. nih.gov Each bit or element in the fingerprint represents a specific type of interaction, such as hydrogen bonds, hydrophobic contacts, ionic interactions, or aromatic stacking, with particular amino acid residues in the binding site. nih.gov

This technique is highly valuable for analyzing the binding of quinoxaline analogs across different targets. By comparing the interaction fingerprints of various analogs, researchers can identify the key interactions that are essential for activity and those that contribute to selectivity. nih.gov PLIF can be used to analyze results from molecular docking or MD simulations, providing a clear and concise summary of complex interaction patterns. nih.gov This systematic approach is efficient for understanding polypharmacology, predicting off-target effects, and guiding lead optimization in drug discovery projects involving quinoxaline scaffolds. nih.gov

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline |

| 2-piperazinyl quinoxaline derivatives |

| Fluoroquinolines (e.g., Enoxacin, Levofloxacin, Norfloxacin, Ofloxacin, Lomefloxacin) |

| 1,2,4-triazolo[4,3-a]quinoxaline derivatives |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides |

| MIBE |

| G-1 |

| Pyrimidinedione Analogs |

| N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide |

Elucidation of Cellular and Sub-cellular Mechanisms

The therapeutic potential of quinoxaline derivatives is deeply rooted in their diverse interactions at the cellular and sub-cellular levels. Analogs of this compound have been the subject of extensive research to unravel the precise mechanisms through which they exert their biological effects, particularly in the realms of anticancer and antimicrobial activities. These investigations have revealed a multi-faceted approach, targeting key cellular machinery and pathways.

Modulation of Cell Signaling Pathways

Quinoxaline analogs have demonstrated the ability to modulate a variety of cell signaling pathways critical for cell growth, proliferation, and survival.

PI3K/Akt Pathway: Quinoxaline-derived chalcones, designed based on the selective PI3Kγ inhibitor AS605240, have shown marked antiproliferative effects by inducing Akt inhibition in oral cancer cells. nih.gov

TGF-β and ERK Pathways: Certain quinoxaline 1,4-dioxide (QdNO) derivatives have been found to differentially increase total transforming growth factor-beta1 (TGF-β1) mRNA expression while decreasing TGF-α mRNA expression and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov The inhibition of ERK phosphorylation may contribute to the apoptogenic effects of these compounds. nih.gov

EphA3 Tyrosine Kinase: Novel quinoxaline derivatives have been designed as potent inhibitors of the EphA3 tyrosine kinase. nih.gov These compounds, developed by merging scaffolds of known kinase inhibitors, function as type II inhibitors that bind to the inactive DFG-out conformation of the kinase. nih.gov

HDAC6 Inhibition: An in silico study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides revealed a distinct mechanism involving the inhibition of histone deacetylase 6 (HDAC6) through binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD). mdpi.comnih.gov

Sirtuin 6 (Sirt6) Activation: Pyrrolo[1,2-a]quinoxaline-based derivatives have been developed as potent and selective activators of Sirt6. nih.gov These activators have been shown to promote the deacetylation of H3K9 and H3K56 in human hepatocellular carcinoma cells, leading to cell cycle arrest and suppressed tumor growth. nih.gov

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Modulation, Apoptosis Induction via Caspase Pathways, BAX/Bcl-2 Regulation)

A primary focus of research into quinoxaline analogs has been their antiproliferative activity against various cancer cell lines. researchgate.netmdpi.comresearchgate.net These compounds employ several mechanisms to halt the proliferation of cancer cells and induce cell death.

Cell Cycle Modulation: Quinoxaline derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell division.

G2/M Phase Arrest: Quinoxaline 1,4-dioxides, such as 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) and 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ), can block cells at the G2/M phase of the cell cycle. nih.gov Similarly, certain indeno[1,2-b]quinoxaline derivatives have been shown to induce cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells. nih.gov

S Phase Arrest: Some quinoxaline-based compounds have been observed to arrest the cell cycle in the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov

G1 and Pre-G1 Phase Arrest: A 2-substituted-quinoxaline analog, compound 3b, was found to induce cell cycle arrest at the G1 transition in MCF-7 breast cancer cells. rsc.org Other benzo[g]quinoxaline (B1338093) derivatives have been noted to cause pre-G1 apoptosis, indicating the induction of programmed cell death before the G1 phase. mdpi.com

Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a key strategy for anticancer agents. Quinoxaline derivatives trigger apoptosis through the modulation of critical regulatory proteins.

Caspase Pathway Activation: The induction of apoptosis is often mediated by the activation of caspases, a family of protease enzymes. Studies have shown that certain quinoxaline derivatives significantly upregulate the expression of pro-apoptotic proteins like caspase-3 and caspase-8 in a dose-dependent manner. nih.govtandfonline.comnih.gov

BAX/Bcl-2 Regulation: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. youtube.comyoutube.com A common mechanism for quinoxaline analogs is to disrupt this balance in favor of apoptosis. Several studies have documented that these compounds downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX. nih.govnih.govtandfonline.comnih.govmdpi.com This shift in the BAX/Bcl-2 ratio is a key step in initiating the mitochondrial pathway of apoptosis. nih.gov

Table 1: Antiproliferative Mechanisms of Selected Quinoxaline Analogs

| Compound Class/Derivative | Cancer Cell Line | Cell Cycle Arrest | Apoptosis Induction Mechanism | Source(s) |

|---|---|---|---|---|

| Quinoxaline 1,4-Dioxides (e.g., DCQ) | T-84 (Colon) | - | ↓ Bcl-2, ↑ Bax | nih.gov |

| Quinoxaline 1,4-Dioxides (e.g., AMQ, BPQ) | T-84 (Colon) | G2/M Phase | Inhibition of cyclin B expression | nih.gov |

| Quinoxaline-based derivative (IV) | PC-3 (Prostate) | S Phase | ↑ p53, ↑ caspase-3, ↑ caspase-8, ↓ Bcl-2 | tandfonline.comnih.gov |

| 2-Substituted-quinoxaline (3b) | MCF-7 (Breast) | G1, G2/M, Pre-G1 | - | rsc.org |

| Benzo[g]quinoxaline (3) | MCF-7 (Breast) | Pre-G1, slight ↑ G1/S | ↑ Bax, ↓ Bcl2 | mdpi.com |

| Indeno[1,2-b]quinoxaline (3) | HepG-2 (Liver) | G2/M Phase | ↑ BAX, ↑ caspase-3, ↓ Bcl-2 | nih.gov |

Disruption of Bacterial Cell Walls for Antimicrobial Activities

The antimicrobial properties of quinoxaline derivatives are partly attributable to their ability to compromise the integrity of the bacterial cell wall and membrane. youtube.com The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell rigidity and protecting the bacterium from environmental stress, making it an excellent target for antibiotics. frontiersin.org

Research on quinoxaline 1,4-di-N-oxides (QdNOs) like cyadox and olaquindox (B1677201) has shown that they effectively damage the cell walls and membranes of both Gram-positive (Clostridium perfringens) and Gram-negative (Brachyspira hyodysenteriae) anaerobic bacteria. nih.gov This damage is evidenced by biochemical assays showing the leakage of intracellular components and morphological observations using electron microscopy. nih.gov Bacteria treated with these QdNOs exhibit elongation, filamentation, rupture, and eventual cell lysis due to the severe cellular damage. nih.gov

The effectiveness of these compounds is also linked to their physicochemical properties. The incorporation of aromatic rings and methyl groups into the quinoxaline structure increases lipophilicity. nih.gov This enhanced lipophilicity is thought to facilitate the permeability of the compounds through the microbial cell wall, leading to higher antimicrobial activity. nih.gov

Interaction with Nucleic Acids (e.g., DNA Binding, DNA Cleaving)

The planar aromatic structure of the quinoxaline scaffold makes it well-suited for interaction with DNA, a key target for many anticancer and antimicrobial agents. mdpi.commdpi.com These interactions can occur through binding, which disrupts DNA replication and transcription, or through direct cleavage of the DNA strands.

DNA Binding and Intercalation: Many quinoxaline derivatives function by inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govacs.org

Synthetic analogs of quinoxaline antibiotics, such as des-N-tetramethyl-triostin A ('TANDEM'), have been shown to bind strongly to DNA via bifunctional intercalation. portlandpress.comnih.gov

Spectroscopic studies of novel indolo[2,3-b]quinoxaline derivatives confirm that their planar aromatic moieties intercalate between DNA nucleobases, with binding constants in the range of 10⁶ M⁻¹ for monomers and 10⁹ M⁻¹ for dimers. acs.org These compounds also show a preference for binding to AT-rich regions of DNA. acs.org

Triazolo[4,3-a]quinoxalines have been specifically designed as DNA intercalators and have demonstrated potent DNA binding affinity. nih.gov

DNA Cleavage: Certain quinoxaline derivatives, often in the presence of metal ions, can act as "chemical nucleases," inducing breaks in the DNA backbone. nih.gov

Quinoxaline 1,4-di-N-oxides (QdNOs) can induce oxidative damage to DNA, leading to the degradation of chromosomal DNA in bacteria. nih.gov This action is mediated by the generation of reactive oxygen species during the bacterial metabolism of the QdNOs under anaerobic conditions. nih.gov

Dipeptides containing quinoxaline-derived amino acids, when complexed with copper(II) or iron(II) ions, are capable of generating both single- and double-strand scissions in DNA, with double-strand breaks being the dominant lesion in the presence of hydrogen peroxide. nih.gov

Table 2: DNA Interaction Profile of Selected Quinoxaline Analogs

| Compound Class/Derivative | Interaction Type | Key Findings | Source(s) |

|---|---|---|---|

| Indolo[2,3-b]quinoxalines | Intercalation | High binding constants (10⁶-10⁹ M⁻¹); AT-region preference. | acs.org |

| Triazolo[4,3-a]quinoxalines | Intercalation | Potent DNA binders, act as traditional intercalators. | nih.gov |

| 'TANDEM' (des-N-tetramethyl-triostin A) | Bifunctional Intercalation | Strong binding to DNA, similar to natural quinoxaline antibiotics. | portlandpress.comnih.gov |

| Dipeptides with quinoxaline side chains | Cleavage | Induce single- and double-strand DNA breaks in the presence of Cu(II) or Fe(II). | nih.gov |

| Quinoxaline 1,4-di-N-oxides | Cleavage | Cause oxidative damage and degradation of bacterial chromosomal DNA. | nih.gov |

Spectrum of Biological Activities of 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline Derivatives in Preclinical Research

Antimicrobial Activity Investigations

Quinoxaline (B1680401) derivatives are recognized for their potential as antimicrobial agents, exhibiting activity against a variety of pathogenic microorganisms. ekb.eg

Antibacterial Efficacy Against Various Pathogens

The antibacterial potential of quinoxaline derivatives has been evaluated against several bacterial strains. In one study, a specific quinoxaline derivative was tested against sixty Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. nih.gov The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, were determined. nih.gov For the majority of MRSA isolates (56.7%), the MIC was 4 µg/mL, while 20% of isolates showed an MIC of 2 µg/mL, and 3.3% had a notable MIC of 1 µg/mL. nih.gov

Further research involved the synthesis of 2,3-bis(halomethyl)quinoxaline derivatives, which were assessed for their antibacterial activity. ekb.eg The study suggested that the electrophilicity of the halomethyl groups plays a crucial role in their antimicrobial action. ekb.eg Other synthetic approaches have focused on creating new Schiff bases from 2-chloro-3-methylquinoxaline (B189447), with the resulting compounds tested for their antimicrobial properties. rsc.orgnih.gov

Antibacterial Activity of Quinoxaline Derivatives

| Derivative Type | Pathogen | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 4 µg/mL for 56.7% of isolates | nih.gov |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 2 µg/mL for 20% of isolates | nih.gov |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 1 µg/mL for 3.3% of isolates | nih.gov |

| 2,3-bis(halomethyl)quinoxaline derivatives | Gram-Positive & Gram-Negative Bacteria | MIC Assay | Activity linked to electrophilicity of halomethyl units | ekb.eg |

Antifungal Properties

The antifungal capabilities of quinoxaline derivatives have been explored against various fungal pathogens, including those affecting plants and humans. A series of novel quinoxaline derivatives demonstrated significant in vitro antifungal activity against plant pathogenic fungi. tandfonline.com For instance, compound 5j exhibited potent activity against Rhizoctonia solani (rice sheath blight) with a half-maximal effective concentration (EC50) of 8.54 μg/mL, which was superior to the commercial fungicide azoxystrobin (B1666510) (EC50 = 26.17 μg/mL). tandfonline.com Another compound, 5t, also showed strong activity against the same pathogen with an EC50 of 12.01 μg/mL. tandfonline.com

In a different study, newly designed quinoxaline-2-oxyacetate hydrazide derivatives were evaluated against a panel of six plant pathogenic fungi. rsc.org Many of these compounds showed remarkable inhibitory effects, with some, like compound 15, having an EC50 of 0.87 μg/mL against Gibberella zeae. rsc.org Another derivative, 3-hydrazinoquinoxaline-2-thiol, was investigated for its efficacy against various Candida species and demonstrated higher efficacy than the conventional antifungal Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. depauw.edu

Antifungal Activity of Quinoxaline Derivatives

| Derivative/Compound | Fungal Pathogen | Activity Measure | Result (EC50/Activity) | Reference |

|---|---|---|---|---|

| Compound 5j | Rhizoctonia solani | EC50 | 8.54 µg/mL | tandfonline.com |

| Compound 5t | Rhizoctonia solani | EC50 | 12.01 µg/mL | tandfonline.com |

| Azoxystrobin (Commercial Fungicide) | Rhizoctonia solani | EC50 | 26.17 µg/mL | tandfonline.com |

| Compound 15 | Gibberella zeae | EC50 | 0.87 µg/mL | rsc.org |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Comparison | Higher efficacy than Amphotericin B | depauw.edu |

Antitubercular Potential

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.gov A series of newly synthesized quinoxalines were tested against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting activity comparable to the first-line drug, isoniazid. nih.gov Another study focused on 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, where compound 7b, featuring an N,N-dimethylethan-1-amine moiety, demonstrated an average antitubercular activity with a Minimal Inhibitory Concentration (MIC) of 12.5 μg/mL against the H37Rv strain. ekb.eg

Furthermore, a new class of quinoxaline di-N-oxides (QdNOs) containing amino acid side chains was synthesized and screened for activity against M. tuberculosis. nih.gov A majority of these QdNOs displayed promising antitubercular activity, with half-maximal inhibitory concentration (IC50) values ranging from 4.28 to 49.95 μM, comparable to clinically used drugs. nih.gov

Antitubercular Activity of Quinoxaline Derivatives

| Derivative Type | Mycobacterium Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Novel Quinoxalines | M. tuberculosis H37Rv | Activity Comparison | Comparable to Isoniazid | nih.gov |

| Compound 7b (4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline) | M. tuberculosis H37Rv | MIC | 12.5 μg/mL | ekb.eg |

| Quinoxaline di-N-oxides (QdNOs) | M. tuberculosis | IC50 | 4.28 - 49.95 μM | nih.gov |

Antimalarial Activity Profiling

The quinoxaline scaffold is also a key component in the development of new antimalarial drugs. Research into bispyrrolo[1,2-a]quinoxalines showed they were consistently more active than their monomeric counterparts, with IC50 values in the nanomolar range against Plasmodium falciparum strains. researchgate.net The study also found that derivatives linked by a bis-(3-aminopropyl)piperazine were generally more potent. researchgate.net

Another study on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which are structurally related to quinoxalines, identified compounds with high potency against multiple P. falciparum clones, with IC50 values around 0.01 ng/mL. nih.gov Two promising compounds, 2a and 3a, were effective in curing mice infected with P. berghei and also showed high potency against P. falciparum and P. vivax in monkey models. nih.gov

Anticancer and Antiproliferative Activity Research

The quinoxaline core is considered a promising scaffold in the discovery of new anticancer agents, with numerous derivatives showing potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, MDA-MB-231)

Quinoxaline derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines.

HepG-2 (Liver Carcinoma): Several studies have reported the efficacy of quinoxaline derivatives against the HepG-2 cell line. One study synthesized two series of 3-methylquinoxaline derivatives, with compound 27a showing a strong cytotoxic effect with an IC50 of 4.5 µM. nih.gov Another investigation of 3-methylquinoxalines found that compound 11e exhibited promising cytotoxic activity with an IC50 of 2.2 µM against HepG-2 cells. nih.gov Research on quinocetone, a quinoxaline 1,4-dioxide derivative, demonstrated that it inhibited HepG-2 cell proliferation in a dose-dependent manner. nih.gov

MCF-7 (Breast Adenocarcinoma): The antiproliferative activity of quinoxaline derivatives against MCF-7 cells has been a key area of research. A series of 1,3-dithiolo[4,5-b]quinoxaline derivatives was evaluated, with compound 12 showing high sensitivity towards MCF-7 cells with an IC50 value of 3.82 ± 0.2 μM. rsc.orgnih.gov Another study on 3-methylquinoxaline derivatives identified compound 15b as having a significant antiproliferative effect with an IC50 of 5.8 μM against MCF-7. rsc.org Furthermore, a novel quinoxaline derivative, compound 11d, exhibited cytotoxicity against MCF-7 cells with an IC50 of 35.81 μM. nih.gov

HCT-116 (Colon Carcinoma): Research has highlighted the potential of quinoxaline derivatives against colon cancer. A study on 2-oxo-3-phenylquinoxaline derivatives reported that compound 7j showed strong cytotoxicity against HCT-116 cells with an IC50 value of 26.75 ± 3.50 μg/mL. researchgate.net Another study found that a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives were evaluated against HCT-116 cells, showing promising activity. nih.gov A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides also showed a wide spectrum of activity against HCT-116, with compound 6k having an IC50 of 9.46 ± 0.7 µM. mdpi.com

MDA-MB-231 (Triple-Negative Breast Cancer): The efficacy of quinoxaline derivatives has also been tested against the highly aggressive MDA-MB-231 cell line. A novel quinoxaline derivative, compound 11d, demonstrated potent cytotoxicity with an IC50 of 21.68 μM. nih.gov This compound was also shown to induce both early (46.43%) and late (31.49%) apoptosis in these cells. nih.gov In another study, 1,3-dithiolo[4,5-b]quinoxaline derivative 12 was also found to be highly active against MDA-MB-231 cells, with an IC50 of 2.26 ± 0.1 μM. rsc.orgnih.gov

Antiproliferative Activity of Quinoxaline Derivatives Against Specific Cancer Cell Lines

| Cell Line | Derivative/Compound | Activity Measure | Result (IC50) | Reference |

|---|---|---|---|---|

| HepG-2 | Compound 27a (3-methylquinoxaline) | IC50 | 4.5 µM | nih.gov |

| Compound 11e (3-methylquinoxaline) | IC50 | 2.2 µM | nih.gov | |

| Compound VIIIa | IC50 | 9.8 µM | nih.gov | |

| MCF-7 | Compound 12 (1,3-dithiolo[4,5-b]quinoxaline) | IC50 | 3.82 ± 0.2 μM | rsc.orgnih.gov |

| Compound 11d | IC50 | 35.81 μM | nih.gov | |

| Compound XVa | IC50 | 5.3 µM | nih.gov | |

| HCT-116 | Compound 7j (2-oxo-3-phenylquinoxaline) | IC50 | 26.75 ± 3.50 μg/mL | researchgate.net |

| Compound VIIIc | IC50 | 2.5 µM | nih.gov | |

| Compound 6k (N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide) | IC50 | 9.46 ± 0.7 µM | mdpi.com | |

| MDA-MB-231 | Compound 11d | IC50 | 21.68 μM | nih.gov |

| Compound 12 (1,3-dithiolo[4,5-b]quinoxaline) | IC50 | 2.26 ± 0.1 μM | rsc.orgnih.gov |

Kinase Inhibition as an Anticancer Strategy (e.g., VEGFR-2, EGFR)

The development of small molecule inhibitors targeting the kinase domain of RTKs is a primary strategy in modern oncology. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth and expansion. nih.gov Inhibiting VEGFR-2 can therefore halt tumor progression. nih.gov Similarly, EGFR is often overexpressed in various cancers, and its inhibition can disrupt pathways leading to cell proliferation. researchgate.netnih.gov

Numerous studies have demonstrated that quinoxaline derivatives can potently inhibit both VEGFR-2 and EGFR. A series of 3-methylquinoxaline-based derivatives were synthesized and evaluated for their antiproliferative activities, with some compounds showing significant inhibitory effects on VEGFR-2 at nanomolar concentrations. nih.gov For instance, compound 17b from one study emerged as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. nih.gov

In the context of EGFR inhibition, various quinoxalinone and quinoxaline derivatives have been developed. Research has shown that specific substitutions on the quinoxaline ring are crucial for activity. researchgate.netresearchgate.net One study reported novel quinoxaline derivatives that exhibited strong EGFR inhibitory activity, with compounds 3 , 11 , and 17 showing IC₅₀ values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively, comparable to the standard drug Erlotinib. researchgate.net Another investigation identified quinoxalinone derivatives as promising inhibitors of a drug-resistant EGFR mutant (L858R/T790M/C797S), with compound CPD4 showing an IC₅₀ of 3.04 nM. nih.gov The presence of a 2-methyl group, as in the subject compound, can enhance hydrophobic interactions within the EGFR binding site, potentially optimizing the fit and increasing efficacy. researchgate.net

Table 1: Selected Quinoxaline Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 17b (A 3-methylquinoxaline derivative) | VEGFR-2 | 2.7 | - | nih.gov |

| Compound 7f (A 3-furoquinoxaline carboxamide) | VEGFR-2 | - (1.2x Sorafenib) | HCT-116, MCF-7 | nih.gov |

| Compound 11 (A quinoxaline-2-carboxamide) | EGFR | 508 | - | researchgate.net |

| Compound 13 (A quinoxaline derivative) | EGFR | 400 | - | nih.gov |

| CPD4 (A quinoxalinone derivative) | EGFR (mutant) | 3.04 | H1975 | nih.gov |

Neuropharmacological Activity Studies

The quinoxaline scaffold is not only relevant in oncology but also serves as a foundation for agents targeting the central nervous system (CNS). researchgate.net Derivatives have been investigated for a range of neuropharmacological effects, including anticonvulsant, neuroprotective, and cognitive-enhancing properties, often linked to their interaction with key neurotransmitter receptors. researchgate.netnih.gov

Anticonvulsant Properties and AMPA Receptor Modulation

Quinoxaline derivatives, particularly quinoxaline-2,3-diones, are among the most extensively studied classes of competitive antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govnih.gov These ionotropic glutamate (B1630785) receptors mediate fast excitatory neurotransmission, and their overactivation can lead to excitotoxicity and seizures. Antagonists of these receptors are therefore considered to have significant potential as anticonvulsant drugs. nih.govucdavis.edu

Early examples like CNQX and DNQX were potent but non-selective AMPA/kainate receptor antagonists. nih.gov Subsequent research focused on developing more selective agents. Studies have shown that various quinoxaline derivatives can antagonize seizures induced by AMPA and protect against convulsions in animal models. nih.govnih.gov For instance, 3-hydroxy-2-quinoxalinecarboxylic acid was found to antagonize N-methyl-D-aspartate (NMDA) and kainate-induced effects and demonstrated a dose-dependent anticonvulsant action in mice. nih.gov The ability of the quinoxaline core to serve as a scaffold for glutamate receptor antagonists suggests that compounds like 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline could be explored for similar properties.

Cholinesterase Inhibition for Neurodegenerative Disorders (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help alleviate cognitive deficits. mdpi.com

The quinoxaline scaffold has been incorporated into novel cholinesterase inhibitors. In one study, a series of quinoxaline derivatives were evaluated, with 2,3-dimethylquinoxalin-6-amine showing potent AChE inhibitory activity (IC₅₀ = 0.077 µM), which was slightly more potent than the reference drug tacrine. mdpi.com However, many of these derivatives showed only moderate or no activity against BChE. mdpi.com In contrast, another study focused on 2-phenylquinoxaline (B188063) analogues and found them to be selective BChE inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range while being inactive against AChE. researchgate.net

The presence of a pyrrolidine (B122466) ring, as seen in the subject compound, is a feature found in other classes of cholinesterase inhibitors. For example, a study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed compounds with promising efficacy against both AChE and BChE, highlighting the potential utility of the pyrrolidine moiety in designing such inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Selected Quinoxaline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine (6c) | AChE | 0.077 | AChE selective | mdpi.com |

| Quinoxaline (3a) | AChE | 13.22 | Dual | mdpi.com |

| Quinoxaline (3a) | BuChE | 40.64 | Dual | mdpi.com |

| 2-Phenylquinoxaline (3b) | BuChE | 14.91 | BuChE selective | mdpi.com |

| Compound 6 (A 2-phenylquinoxaline derivative) | BuChE | 7.7 | BuChE selective | researchgate.net |

| Compound 5 (A pyridazine (B1198779) derivative) | AChE | 0.26 | Dual | nih.gov |

| Compound 5 (A pyridazine derivative) | BuChE | 0.19 | Dual | nih.gov |

Glutamate Receptor Antagonism (e.g., GluK1)

Beyond general AMPA/kainate antagonism, significant effort has been directed toward developing subtype-selective antagonists to better understand the specific roles of kainate receptor subunits (GluK1–5). nih.gov The GluK1 subunit, in particular, has been implicated in the pathophysiology of epilepsy, making it a valuable therapeutic target. nih.gov

Quinoxaline-2,3-dione derivatives have proven to be a foundational chemical class for developing selective GluK1 antagonists. nih.govnih.gov The binding mode of these antagonists involves the quinoxalinedione (B3055175) core forming hydrogen bonds with key residues (such as Arg523 and Thr518) in the ligand-binding domain of the GluK1 receptor, stabilizing an "open" conformation consistent with antagonism. nih.gov Structural modifications on the quinoxaline-2,3-dione scaffold have led to analogues with high selectivity for GluK1 over other kainate and AMPA receptor subunits. nih.gov This research underscores the adaptability of the quinoxaline system for targeting specific glutamate receptor subtypes.

Other Significant Biological Activities

The therapeutic applicability of the quinoxaline nucleus extends to other areas, including the modulation of inflammatory and oxidative stress pathways. researchgate.netsapub.org

Anti-inflammatory and Antioxidant Profiles

Inflammation and oxidative stress are underlying factors in numerous chronic diseases. Quinoxaline derivatives have been reported to possess both anti-inflammatory and antioxidant activities. researchgate.netsapub.org Some compounds have been investigated for their dual inhibitory effects on targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and EGFR. nih.gov

In a study designing dual EGFR and COX-2 inhibitors, several novel quinoxaline derivatives demonstrated potent activity. nih.gov Compounds 4a and 13 were identified as particularly effective, suggesting their potential as dual anticancer and anti-inflammatory agents. nih.gov The general capacity for quinoxaline-based molecules to exhibit a range of biological actions, from antimicrobial and antiviral to anticancer and anti-inflammatory, highlights the chemical diversity and therapeutic promise of this heterocyclic system. researchgate.netnih.govnih.gov

Antithrombotic Activities

There is no available preclinical data to report on the antithrombotic activities of this compound.

Antidiabetic Potential

There is no available preclinical data to report on the antidiabetic potential of this compound.

Investigations into SIRT1 and PDE4 Inhibition

There is no available preclinical data to report on the investigation of this compound as an inhibitor of SIRT1 or PDE4.

Advanced Research Perspectives and Future Directions for 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline

Design of Novel Analogs through Scaffold Hopping and Bioisosteric Replacement Strategies

A primary strategy for expanding the therapeutic potential and overcoming limitations of a lead compound involves the systematic design of new analogs. For the 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline framework, scaffold hopping and bioisosteric replacement are powerful techniques to generate novel chemical entities with potentially improved properties.

Scaffold Hopping involves replacing a central molecular core with a structurally different but functionally equivalent scaffold, aiming to discover new chemotypes that retain or enhance biological activity while offering a different intellectual property landscape or improved pharmacokinetic profiles. niper.gov.in For instance, research on related pyrrolo[1,2-a]quinoxaline (B1220188) systems has successfully employed scaffold hopping to exchange the pyrrole (B145914) ring with various azoles. nih.gov This approach led to new compounds with altered physicochemical properties, such as lipophilicity, while maintaining the intended inhibitory activity against targets like Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov Similarly, the quinoxaline (B1680401) core of this compound could be replaced with other bicyclic heteroaromatics like quinazoline (B50416), quinoline (B57606), or imidazo[1,2-a]pyrimidine (B1208166) to explore new interaction modes with biological targets. dundee.ac.uknih.gov

Bioisosteric Replacement is a more subtle strategy focused on substituting one atom or group with another that has similar physical and chemical properties, leading to modest but potentially crucial changes in biological activity, metabolic stability, or toxicity. nih.govnih.gov Quinoxaline itself is considered a bioisostere of scaffolds like quinazoline, indole, and naphthalene. nih.gov Within the this compound structure, bioisosteric replacements could be applied in several ways:

Replacing the oxygen atom in the yloxy-linker with sulfur or an amino group to modulate bond angles and hydrogen bonding capacity.

Substituting the methyl group at the 2-position of the quinoxaline ring with other small alkyl or halogenated groups to fine-tune steric and electronic properties.

Modifying the pyrrolidine (B122466) ring, for example, by introducing substituents that influence its puckering and spatial orientation, which can significantly affect binding to target proteins. nih.gov

These strategies allow for the systematic exploration of the chemical space around the parent scaffold to optimize its drug-like properties.

| Strategy | Description | Potential Application to this compound |

| Scaffold Hopping | Replacing the core heterocyclic system with a structurally distinct but functionally similar one. niper.gov.in | Replace the quinoxaline ring with quinazoline, pyrrolo[1,2-a]quinoxaline, or other bicyclic systems to create novel chemotypes. nih.govnih.gov |

| Bioisosteric Replacement | Exchanging specific atoms or functional groups with others that possess similar physicochemical characteristics. nih.gov | Substitute the ether linkage oxygen with S or NH; replace the C2-methyl group with CF3 or Cl; modify substituents on the pyrrolidine ring. nih.govnih.gov |

Development of Multi-Targeting Agents Based on the Quinoxaline-Pyrrolidine Scaffold

The quinoxaline nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, including various protein kinases, making it a valuable foundation for developing multi-targeting agents. researchgate.netresearchgate.net Quinoxaline derivatives have been investigated as inhibitors of tyrosine kinases such as EGFR, FGFR, and VEGFR, which are implicated in cancer progression. researchgate.netnih.govsemanticscholar.org

Given this versatility, the this compound scaffold is a prime candidate for the rational design of drugs that can modulate multiple pathways simultaneously. This is particularly relevant in complex diseases like cancer, where targeting a single pathway can lead to the development of resistance. By strategically modifying the substituents on both the quinoxaline and pyrrolidine rings, it may be possible to design single molecules that inhibit several key kinases or other unrelated proteins involved in a disease process. The pyrrolidine moiety can provide additional interaction points and confer selectivity, contributing to a unique polypharmacological profile. nih.govjohnshopkins.edu

Integration of Advanced Screening and High-Throughput Methodologies